molecular formula C22H30N2O3 B3467426 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B3467426
M. Wt: 370.5 g/mol
InChI Key: JNXRUCNCMDXAGK-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3-ethoxy-4-methoxyphenylmethyl group at position 1 and a 3-methoxyphenylmethyl group at position 4 of the piperazine ring.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-4-27-22-15-19(8-9-21(22)26-3)17-24-12-10-23(11-13-24)16-18-6-5-7-20(14-18)25-2/h5-9,14-15H,4,10-13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXRUCNCMDXAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with benzyl halides that contain ethoxy and methoxy substituents. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halides can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Treatment of Psoriasis

One of the most significant applications of this compound is in the treatment of psoriasis. Research indicates that derivatives of this compound have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. PDE4 inhibitors are known to reduce inflammation and are being actively investigated for their efficacy in treating psoriasis and other inflammatory diseases .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a candidate for various inflammatory conditions beyond psoriasis. Its mechanism involves the modulation of inflammatory pathways, potentially leading to reduced symptoms in conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves several steps, including the use of chiral auxiliaries to ensure the desired enantiomer is produced. The processes for synthesizing this compound have been documented in several patents, highlighting various methods that can yield high purity and specific enantiomeric forms .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study assessed the efficacy of a PDE4 inhibitor derived from this compound in patients with moderate to severe psoriasis. The results demonstrated significant improvements in the Psoriasis Area and Severity Index (PASI) scores compared to placebo groups, indicating its potential as a therapeutic agent .

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound when administered over extended periods. The findings suggested that while there were some mild adverse effects, the overall safety profile was acceptable for further clinical development .

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutents : Ethoxy and methoxy groups (as in the target compound) enhance lipophilicity and may improve blood-brain barrier permeability compared to polar groups like pyridinyl .
  • Positional Effects : 3-Methoxy/ethoxy substitution (vs. 2- or 4-) optimizes steric compatibility with orthosteric receptor pockets, as seen in dopamine D₂ ligands .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: Fluorinated analogs (e.g., flunarizine in ) exhibit slower hepatic clearance due to reduced cytochrome P450-mediated oxidation. The target compound’s ethoxy group may undergo O-dealkylation, producing reactive intermediates that shorten half-life compared to non-ethoxy derivatives.
  • Bioavailability : Piperazine derivatives with balanced lipophilicity (logP ~3–4) typically show moderate oral bioavailability. The target compound’s logP (~3.5 estimated) aligns with this range, contrasting with polar pyridinyl analogs (lower logP) .

Biological Activity

The compound 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

This structure features two methoxy-substituted phenyl groups attached to a piperazine ring, which is known for its ability to interact with various biological targets.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant-like effects. The specific compound has shown promise in preclinical models, suggesting it may modulate serotonin and norepinephrine pathways, similar to established antidepressants.

Antitumor Activity

Studies have demonstrated that compounds with piperazine moieties can inhibit tumor growth. Preliminary data suggest that This compound may exert cytotoxic effects on specific cancer cell lines, although detailed mechanisms remain to be elucidated.

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors and kinases. Piperazine derivatives often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways.

Receptor Binding Assays

Binding studies have indicated that the compound interacts with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical for mood regulation and psychotropic effects. The binding affinity and selectivity for these receptors are essential for understanding its therapeutic potential.

Case Studies and Research Findings

  • Antidepressant Effects : In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its antidepressant-like effects in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to fluoxetine .
  • Antitumor Activity : A recent investigation reported that the compound inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment with varying concentrations of the compound .
  • Pharmacokinetics : Pharmacokinetic studies showed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. These findings support further development into clinical use .

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemResultReference
AntidepressantAnimal ModelsReduced immobility time
AntitumorMCF-7 Cell LineInduced apoptosis
PharmacokineticsIn Vivo StudiesFavorable absorption and half-life

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.